molecular formula C16H18N2OS2 B2558207 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895463-96-4

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2558207
CAS RN: 895463-96-4
M. Wt: 318.45
InChI Key: CTUCKLNGOWOXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as DTT-001, is a novel compound that has been synthesized for scientific research purposes. It is a small molecule that has potential applications in various fields, including drug discovery, neuroscience, and cancer research.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized through comprehensive methods including NMR, IR spectroscopy, mass spectrometry, and single crystal X-ray study. The structural characteristics and physicochemical parameters were closely examined to understand their conformational features and potential applications (Zablotskaya et al., 2013).

Novel Bi-heterocyclic Propanamides Innovative bi-heterocyclic propanamides were synthesized, involving electrophilic aromatic substitution and S-substitution processes. The structural confirmation of these propanamides was established through various spectroscopic techniques, highlighting the intricate design and potential for diverse scientific applications (Abbasi et al., 2020).

Biological Activity Evaluation

Cytotoxic and Antimicrobial Activities New thiazole derivatives were synthesized and subjected to antimicrobial activity tests, revealing that specific derivatives exhibited significant antibacterial and anticandidal effects. Additionally, the cytotoxic activity against various cell lines was assessed, indicating potential therapeutic implications (Dawbaa et al., 2021).

Anti-inflammatory and Psychotropic Activities The series of synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects, suggesting their potential in treating inflammation and related disorders (Zablotskaya et al., 2013).

Herbicidal and Antimicrobial Potential Compounds like N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide displayed effective herbicidal activity, indicating their use in agricultural applications. Additionally, the antimicrobial activities of various synthesized compounds against bacteria and fungi were significant, suggesting a potential in antimicrobial therapies (Liu et al., 2008).

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-11-5-7-12(8-6-11)20-10-9-15(19)18-16-17-13-3-2-4-14(13)21-16/h5-8H,2-4,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUCKLNGOWOXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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